Thallium hexafluorophosphate

Descripción general

Descripción

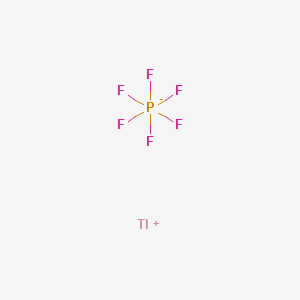

Thallium hexafluorophosphate is an inorganic chemical compound with the chemical formula TlPF₆. It is known for its white crystalline appearance and high solubility in water. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thallium hexafluorophosphate can be synthesized through the reaction of thallium(I) oxide (Tl₂O) with hexafluorophosphoric acid (HPF₆). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product:

Tl2O+2HPF6→2TlPF6+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting thallium(I) carbonate (Tl₂CO₃) with hexafluorophosphoric acid. This method is preferred due to the availability and stability of thallium(I) carbonate:

Tl2CO3+2HPF6→2TlPF6+H2O+CO2

Análisis De Reacciones Químicas

Types of Reactions: Thallium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thallium(III) compounds.

Reduction: It can be reduced back to thallium metal under specific conditions.

Substitution: It participates in substitution reactions where the hexafluorophosphate anion can be replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine in acidic conditions.

Reduction: Reducing agents like zinc or iron in acidic media.

Substitution: Reactions with halide salts (e.g., sodium chloride) in aqueous solutions.

Major Products Formed:

Oxidation: Thallium(III) fluoride (TlF₃).

Reduction: Thallium metal (Tl).

Substitution: Thallium chloride (TlCl) and other thallium halides.

Aplicaciones Científicas De Investigación

Thallium hexafluorophosphate is utilized in various scientific research fields:

Chemistry: It serves as a reagent in the synthesis of complex inorganic and organometallic compounds.

Biology: Used in studies involving thallium’s biological effects and interactions with biomolecules.

Medicine: Investigated for its potential use in radiopharmaceuticals for medical imaging.

Industry: Employed in the production of specialized materials and as a catalyst in certain chemical processes.

Mecanismo De Acción

The mechanism by which thallium hexafluorophosphate exerts its effects involves the interaction of the thallium cation (Tl⁺) with various molecular targets. Thallium ions can interfere with potassium channels in biological systems, leading to disruptions in cellular processes. The hexafluorophosphate anion (PF₆⁻) acts as a stabilizing ligand, enhancing the solubility and reactivity of the compound .

Comparación Con Compuestos Similares

Thallium(I) chloride (TlCl): Similar in terms of thallium content but differs in anion composition.

Thallium(I) bromide (TlBr): Another thallium halide with different chemical properties.

Thallium(I) nitrate (TlNO₃): Contains the nitrate anion, leading to different reactivity and applications.

Uniqueness: Thallium hexafluorophosphate is unique due to its high solubility in water and the stabilizing effect of the hexafluorophosphate anion. This makes it particularly useful in aqueous reactions and industrial applications where other thallium compounds might be less effective .

Actividad Biológica

Thallium hexafluorophosphate (TlPF₆) is a compound of increasing interest due to its unique properties and biological implications. This article delves into the biological activity of TlPF₆, examining its toxicity, mechanisms of action, and potential applications in various fields.

This compound is synthesized through reactions involving thallium(I) oxide or thallium(I) carbonate with hexafluorophosphoric acid. The general reaction can be represented as follows:

or

This compound is characterized by its high solubility in water and its ability to act as a halide abstracting agent in various chemical reactions .

Toxicological Profile

Thallium is known for its toxicity, which extends to this compound. The compound poses significant health risks upon exposure, primarily due to the thallium ion (Tl⁺), which mimics potassium ions in biological systems.

Acute and Chronic Toxicity

- Acute Toxicity : Ingestion of less than 5 grams can be fatal. Symptoms include gastrointestinal distress, neurological effects, and skin irritation .

- Chronic Toxicity : Prolonged exposure can lead to cumulative health effects, including neurological disorders such as peripheral neuropathy, hair loss, and psychosis .

Thallium ions interfere with potassium channels, disrupting cellular processes. The hexafluorophosphate anion stabilizes the thallium cation, enhancing its reactivity. This interaction leads to significant biochemical disruptions:

- Inhibition of Enzymes : Thallium inhibits key enzymes in cellular metabolism, such as pyruvate kinase and succinate dehydrogenase, affecting ATP production.

- Disruption of Protein Synthesis : Thallium's affinity for sulfur disrupts disulfide bonds in proteins, impairing their function .

Case Study 1: Occupational Exposure

A study highlighted the risks faced by workers in industries utilizing thallium compounds. Symptoms reported included severe gastrointestinal issues followed by neurological manifestations such as ataxia and tremors. Blood tests confirmed elevated thallium levels correlating with exposure duration .

Case Study 2: Environmental Impact

Research indicated that thallium contamination in soil and water sources poses a risk to public health. In areas near hazardous waste sites, residents exhibited symptoms consistent with thallium poisoning, prompting investigations into environmental safety protocols .

Applications in Research

Despite its toxicity, this compound has potential applications:

- Chemical Synthesis : Used as a reagent in organic synthesis for creating complex inorganic compounds .

- Medical Imaging : Investigated for use in radiopharmaceuticals due to its ability to interact with biological molecules .

- Biological Studies : Employed in studies examining ion channel behavior and cellular responses to heavy metal exposure .

Summary Table of Biological Effects

| Effect | Description |

|---|---|

| Acute Toxicity | Severe gastrointestinal symptoms; potential fatality with ingestion |

| Chronic Toxicity | Neurological disorders; hair loss; psychosis |

| Mechanism of Action | Inhibition of potassium channels; disruption of ATP production |

| Occupational Risks | High exposure levels leading to acute poisoning symptoms |

| Environmental Risks | Contamination leading to public health concerns |

Propiedades

IUPAC Name |

thallium(1+);hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBCOUMLHRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlPF6, F6PTl | |

| Record name | thallium(I) hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447852 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.348 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60969-19-9 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does thallium hexafluorophosphate enable the formation of cationic organometallic complexes?

A1: this compound acts as a halide abstracting agent in organometallic synthesis [, , ]. It reacts with metal complexes containing halide ligands (like chloride or bromide) to form insoluble thallium halide (TlX) as a precipitate. This drives the equilibrium towards the formation of the desired cationic organometallic complex with a hexafluorophosphate (PF6-) counterion. For instance, in the synthesis of cationic η2-arsinocarbene complexes of tungsten, this compound is used to abstract chloride from the starting carbyne complex, enabling the coordination of the arsinocarbene ligand [].

Q2: Why is hexafluorophosphate often chosen as the counterion in these reactions?

A2: Hexafluorophosphate (PF6-) is a weakly coordinating anion, meaning it exhibits a low tendency to bind to the cationic metal center [, , ]. This is crucial in organometallic chemistry, as it allows the metal center to readily interact with other ligands or substrates, facilitating further reactivity.

Q3: Are there any safety concerns associated with the use of this compound?

A3: Yes, thallium compounds, including this compound, are known to be highly toxic []. Extreme caution should be exercised during handling, and appropriate personal protective equipment should always be used. Waste disposal must be carried out according to regulations for hazardous materials.

Q4: Can you provide an example of a reaction where this compound plays a crucial role in achieving a specific transformation?

A4: In a study on platinum and palladium complexes [], researchers utilized this compound to convert 2-σ-butadienyl complexes to cationic (1,2,3-η)-trans-butadienyl complexes. The abstraction of the chloride ligand by TlPF6 allowed for the rearrangement of the butadienyl ligand, demonstrating its utility in promoting specific structural changes in organometallic species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.